beta-Funaltrexamine

Opioid receptor pharmacology Binding affinity Receptor selectivity profiling

β-Funaltrexamine (β-FNA) is the definitive, covalent μ-opioid receptor antagonist for studies requiring irreversible and sustained MOR blockade, unlike reversible agents like naloxone. Its alkylating mechanism persists through washout, enabling prolonged behavioral assays, receptor reserve depletion, and ex vivo tissue studies where competitive antagonists fail. This tool is essential for isolating κ-receptor function or achieving non-selective μ1/μ2 blockade without compromising experimental validity.

Molecular Formula C25H30N2O6
Molecular Weight 454.5 g/mol
CAS No. 72782-05-9
Cat. No. B1242716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebeta-Funaltrexamine
CAS72782-05-9
Synonymseta-FNA
beta-funaltrexamine
beta-funaltrexamine monohydrochloride, (E)-isomer
naltrexone fumarate methyl este
Molecular FormulaC25H30N2O6
Molecular Weight454.5 g/mol
Structural Identifiers
SMILESCOC(=O)C=CC(=O)NC1CCC2(C3CC4=C5C2(C1OC5=C(C=C4)O)CCN3CC6CC6)O
InChIInChI=1S/C25H30N2O6/c1-32-20(30)7-6-19(29)26-16-8-9-25(31)18-12-15-4-5-17(28)22-21(15)24(25,23(16)33-22)10-11-27(18)13-14-2-3-14/h4-7,14,16,18,23,28,31H,2-3,8-13H2,1H3,(H,26,29)/b7-6+/t16-,18-,23+,24+,25-/m1/s1
InChIKeyPQKHESYTSKMWFP-WZJCLRDWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





β-Funaltrexamine (CAS 72782-05-9) for Research Procurement: What You Need to Know


β-Funaltrexamine (β-FNA, CAS 72782-05-9) is a selective, irreversible μ-opioid receptor (MOR) antagonist [1] developed as an alkylating derivative of naltrexone [2]. β-FNA binds covalently to the MOR through a two-step mechanism [3], conferring a long-lasting blockade that persists even after washout [4]. This irreversible action distinguishes β-FNA from competitive, reversible MOR antagonists such as naloxone or naltrexone, making β-FNA an essential tool for experiments requiring sustained μ-receptor inactivation.

Why β-Funaltrexamine Cannot Be Replaced by Naltrexone or Naloxone


Although naltrexone and naloxone are μ-opioid receptor antagonists, they act as competitive, reversible ligands [1]. β-Funaltrexamine (β-FNA) is a covalent, irreversible alkylating agent [2]. The covalent bond between β-FNA and the MOR is not disrupted by standard washout procedures or competitive displacement [3]. This mechanistic distinction is critical: in experimental protocols requiring sustained μ-receptor inactivation (e.g., prolonged behavioral assays, ex vivo tissue studies, or receptor reserve experiments), reversible antagonists are ineffective. β-FNA offers a stable, long-lasting blockade that persists for hours to days [4]. Substituting β-FNA with a reversible antagonist compromises experimental validity and yields uninterpretable results.

Quantitative Differentiation of β-Funaltrexamine: Evidence-Based Selection Criteria


Receptor Selectivity: Ki Values Distinguish β-FNA from Broad-Spectrum Irreversible Antagonists

In direct head-to-head binding assays using guinea pig brain membranes, β-FNA demonstrated a clear selectivity profile favoring the μ-opioid receptor (Ki = 2.2 nM) over the κ-opioid receptor (Ki = 14 nM) and δ-opioid receptor (Ki = 78 nM) [1]. This 35-fold selectivity for μ over δ receptors is quantitatively defined, providing a clear comparator basis for evaluating other irreversible antagonists. In contrast, the related alkylating derivative β-chlornaltrexamine (β-CNA) produces irreversible antagonism at μ-, κ-, and δ-opioid receptors without the subtype selectivity seen with β-FNA [2].

Opioid receptor pharmacology Binding affinity Receptor selectivity profiling

In Vivo Irreversible Blockade: β-FNA Differentiates μ1 vs μ2 Subtype Pharmacology

In a head-to-head comparison of irreversible μ-opioid antagonists, β-FNA and naloxonazine were evaluated for their ability to block μ1- and μ2-mediated actions in mice. β-FNA antagonized systemic morphine analgesia (μ1-mediated), morphine lethality (μ2-mediated), and morphine-induced inhibition of gastrointestinal transit (μ2-mediated) with similar potencies (ID50 values of 12.1, 11.3, and 12.3 mg/kg, respectively) [1]. In contrast, naloxonazine potently blocked μ1-mediated actions (ID50 = 9.5 mg/kg for analgesia) but was significantly less active against μ2-mediated actions (ID50 = 38.8–40.9 mg/kg for lethality and GI transit; p < 0.05) [1]. Additionally, β-FNA equally blocked supraspinal and spinal DAMGO analgesia (ID50 = 6.09 and 7.7 mg/kg, respectively), whereas naloxonazine was significantly less potent at spinal sites (ID50 = 38.8 mg/kg) [1].

μ-opioid receptor subtypes In vivo pharmacology Analgesia mechanisms

Receptor Inactivation Capacity: β-FNA Achieves 75% Maximum Receptor Elimination vs 100% for Clocinnamox

In a direct comparative study using a pigeon drug discrimination procedure, the degree of μ-opioid receptor inactivation (q value) produced by β-FNA and clocinnamox (C-CAM) was quantitatively determined using an extended Black-Leff model analysis [1]. C-CAM was capable of inactivating nearly 100% of the μ-receptor population, producing insurmountable antagonism of fentanyl and other μ-opioid agonists [1]. In contrast, β-FNA achieved a maximum receptor inactivation of approximately 75% under comparable conditions, resulting in parallel rightward shifts of agonist dose-effect curves rather than complete flattening [1]. This quantitative difference has direct experimental implications: C-CAM is required when complete receptor inactivation is necessary for full efficacy profiling, while β-FNA is appropriate for studies requiring partial receptor reserve depletion.

Receptor reserve analysis Opioid efficacy profiling Irreversible antagonism

Selective Irreversible μ-Blockade Preserves κ-Receptor Function

In the electrically stimulated guinea pig ileum preparation, β-FNA (1 × 10⁻⁶ M) pretreatment produced a selective blockade of μ-opioid receptor-mediated effects without affecting κ-opioid agonist actions [1]. Specifically, β-FNA produced rightward shifts in the concentration-response curves of μ-selective agonists such as morphine, DAGO, and normorphine, while responses to κ-selective agonists including tifluadom, Mr 2034, ethylketocyclazocine, butorphanol, nalorphine, proxorphan, and U50488 were not inhibited [1]. At higher concentrations (3 × 10⁻⁶ – 1 × 10⁻⁵ M), β-FNA also antagonized κ-opioid agonist effects, demonstrating a concentration-dependent selectivity window [1].

Ex vivo tissue pharmacology Guinea pig ileum Receptor function isolation

Binding Kinetics: Two-Step Covalent Binding Enables Sustained Receptor Inactivation

Kinetic analysis of [³H]β-FNA binding to bovine striatal membranes revealed a two-step binding mechanism: an initial reversible complex (governed by k₊₁ and k₋₁) followed by irreversible covalent bond formation (k₂) [1]. Across all conditions tested, the dissociation rate constant (k₋₁) was at least 5-fold greater than the covalent bond formation rate constant (k₂), indicating that the majority of the reversible complex dissociates rather than proceeding to irreversible binding [1]. At 10°C, kinetic parameters were determined: k₊₁, k₋₁, k₂, and Kd were similar across 0.125, 0.25, and 0.5 nM [³H]β-FNA concentrations [1]. Raising temperature from 10°C to 37°C enhanced all rate constants (k₊₁, k₋₁, k₂) without affecting Kd [1]. Addition of 200 mM NaCl enhanced irreversible binding by shifting the receptor conformational equilibrium toward a state more susceptible to β-FNA alkylation [1]. In contrast, reversible antagonists like naloxone and naltrexone lack this covalent step, with complete dissociation occurring within minutes to hours.

Receptor binding kinetics Covalent ligand mechanisms μ-opioid receptor pharmacology

In Vivo Efficacy Profiling: β-FNA Quantifies Intrinsic Activity of μ-Opioid Agonists

β-FNA was used as a tool to assess the relative intrinsic activity of μ-opioid analgesics in vivo by reducing effective receptor reserve [1]. Rats pretreated with 2.5 μg β-FNA (i.c.v.) showed parallel rightward shifts in both morphine and levorphanol dose-effect curves in the tail-flick assay [1]. At 5.0 μg β-FNA, the maximum analgesic effect of morphine and levorphanol was reduced, indicating limited receptor reserve for these agonists [1]. In contrast, methadone surmounted the blockade of 5.0 μg β-FNA, requiring 10 μg to reduce its maximum effect, while fentanyl overcame blockade at both 5.0 and 10 μg β-FNA; only 20 μg β-FNA reduced fentanyl's maximum analgesic effect [1]. This differential sensitivity to β-FNA-mediated receptor inactivation establishes a rank order of intrinsic efficacy: fentanyl > methadone > morphine ≈ levorphanol [1].

Intrinsic efficacy Receptor reserve μ-opioid analgesics

Optimal Applications for β-Funaltrexamine in Research and Procurement


Selective, Irreversible μ-Opioid Receptor Inactivation in Ex Vivo Tissue Preparations

β-FNA is optimal for experiments requiring sustained, selective μ-receptor blockade in isolated tissue assays. In the guinea pig ileum preparation, pretreatment with 1 × 10⁻⁶ M β-FNA selectively antagonizes μ-opioid agonist effects while preserving κ-opioid agonist responses [1]. This concentration-dependent selectivity window allows researchers to isolate κ-receptor function without interference from μ-receptor activation. For experiments requiring complete μ-receptor elimination without affecting other opioid receptor subtypes, β-FNA at this concentration is preferred over β-CNA (which antagonizes μ, κ, and δ receptors non-selectively) and over reversible antagonists like naloxone or naltrexone (which wash out during tissue preparation).

In Vivo μ1/μ2 Opioid Receptor Subtype Characterization

β-FNA is the definitive tool for experiments requiring non-selective μ1/μ2 receptor blockade in vivo. β-FNA antagonizes μ1-mediated analgesia and μ2-mediated lethality/gastrointestinal transit with similar potencies (ID50 range 11.3–12.3 mg/kg) [2]. This contrasts with naloxonazine, which is μ1-selective and fails to adequately block μ2-mediated actions at standard doses [2]. Researchers studying spinal μ-opioid function should note that β-FNA blocks spinal and supraspinal DAMGO analgesia equally (ID50 = 7.7 vs 6.09 mg/kg), while naloxonazine shows 5-fold lower potency at spinal sites [2].

In Vivo Quantification of μ-Opioid Agonist Intrinsic Efficacy

β-FNA enables the quantitative determination of relative intrinsic activity of μ-opioid agonists through controlled receptor reserve depletion [3]. By titrating β-FNA doses (i.c.v.) to progressively inactivate μ-receptor populations, researchers can rank-order agonists based on their resistance to antagonism. Low-efficacy agonists (e.g., morphine, levorphanol) show reduced maximum effects at 5.0 μg β-FNA, while high-efficacy agonists (e.g., fentanyl) maintain maximum effects until 20 μg β-FNA [3]. This application is not achievable with reversible antagonists and provides essential pharmacodynamic data for novel μ-opioid ligand characterization.

Long-Duration μ-Receptor Blockade in Behavioral Pharmacology

β-FNA is uniquely suited for behavioral experiments requiring sustained μ-receptor inactivation over extended time courses. In pigeon drug discrimination studies, β-FNA produces dose-dependent, rightward shifts in opioid agonist dose-effect curves that persist for days [4]. This long-lasting blockade is particularly valuable for chronic opioid tolerance studies, where β-FNA pretreatment (1.0–10.0 mg/kg) attenuates the discriminative stimulus effects of morphine without sharing stimulus properties with naltrexone [5]. Unlike reversible antagonists, β-FNA's covalent binding ensures consistent receptor inactivation throughout multi-hour or multi-day behavioral protocols.

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